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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,1,3-tribromoacetone and its alternatives in

specific organic reactions, with a focus on α-bromination of ketones and potential applications

in heterocycle synthesis. While 1,1,3-tribromoacetone is a known reactive intermediate, a

notable gap exists in the scientific literature regarding its quantitative efficacy as a primary

reagent. This document summarizes the available information, presents experimental data for

alternative reagents, and identifies areas for future research.

Overview of 1,1,3-Tribromoacetone
1,1,3-Tribromoacetone is a highly reactive halogenated ketone.[1] Its chemical structure,

featuring bromine atoms on both α-carbons, makes it a potent electrophile and a precursor in

various chemical transformations.[1][2] It is primarily known as an intermediate and impurity in

the synthesis of the antifolate drug Methotrexate.[2]
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Property Value

CAS Number 3475-39-6

Molecular Formula C₃H₃Br₃O

Molecular Weight 294.77 g/mol

Appearance White or light yellow solid

Melting Point 28-29 °C

Boiling Point 114-116 °C at 14 Torr

Source:[3]

α-Bromination of Ketones: A Comparative Analysis
The introduction of a bromine atom at the α-position of a ketone is a fundamental

transformation in organic synthesis, providing a versatile handle for further functionalization.

While 1,1,3-tribromoacetone possesses the necessary structure to act as a brominating

agent, its efficacy in this role is not well-documented in terms of quantitative yields. In contrast,

N-Bromosuccinimide (NBS) and Pyridinium Tribromide are well-established and widely used

reagents for this purpose.
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Feature
1,1,3-
Tribromoacetone

N-
Bromosuccinimide
(NBS)

Pyridinium
Tribromide

Reactivity

Highly reactive,

potential for multiple

brominations and side

reactions.[1]

Mild and selective

brominating agent.[4]

Mild and selective

brominating agent.[4]

Handling

Solid, but requires

careful handling due

to its reactivity.

Crystalline solid, easy

to handle.[5]

Crystalline solid, safer

alternative to liquid

bromine.[4]

Byproducts
Bromoform and other

brominated species.

Succinimide (water-

soluble).[5]

Pyridine hydrobromide

(often precipitates).[4]

Quantitative Yield

Data

Limited to no specific

data available for α-

bromination of

ketones.

High yields reported

for various ketones

(see Table 2).[6][7]

High yields reported

for various

acetophenone

derivatives (see Table

2).[6][7]

Performance Data of Alternative Reagents
The following table summarizes the reported yields for the α-bromination of acetophenone

derivatives using NBS and Pyridinium Tribromide.
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Substra
te

Bromin
ating
Agent

Molar
Ratio
(Substr
ate:Rea
gent)

Solvent
Temper
ature
(°C)

Reactio
n Time

Yield
(%)

Referen
ce

4-

Trifluoro

methylac

etopheno

ne

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 90 ± 5 [6][7]

4-

Trifluoro

methoxy

acetophe

none

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 88 ± 6 [6][7]

4-

Chloroac

etopheno

ne

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 85 ± 4 [6][7]

4-

Bromoac

etopheno

ne

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 78 ± 4 [6][7]

4-

Iodoacet

ophenon

e

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 66 ± 5 [6][7]

4-

Phenylac

etopheno

ne

Pyridiniu

m

Tribromid

e

1.0 : 1.1
Acetic

Acid
90 3 h 70 ± 4 [6][7]
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Acetophe

none

N-

Bromosu

ccinimide

1.0 : 1.2

Carbon

Tetrachlo

ride

Reflux
Not

Specified
~72 [8]

Experimental Protocols for α-Bromination of
Ketones
Detailed methodologies for the α-bromination of acetophenone using NBS and Pyridinium

Tribromide are provided below.

Protocol using N-Bromosuccinimide (NBS)
Materials:

Acetophenone

N-Bromosuccinimide (NBS)

Carbon tetrachloride (or a suitable alternative solvent)

Radical initiator (e.g., AIBN or benzoyl peroxide), if required

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Procedure:

In a round-bottom flask, dissolve acetophenone in carbon tetrachloride.

Add N-bromosuccinimide and a catalytic amount of a radical initiator.

Attach a reflux condenser and heat the mixture to reflux with stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with sodium thiosulfate solution and then with water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

Protocol using Pyridinium Tribromide
Materials:

4-Chloroacetophenone (0.77 g, 5.0 mmol)

Pyridinium tribromide (1.76 g, 5.5 mmol)

Glacial acetic acid (20 mL)

50 mL round-bottom flask

Condenser

Stirring apparatus

Procedure:

Combine 4-chloroacetophenone, pyridinium tribromide, and glacial acetic acid in a 50 mL

round-bottom flask equipped with a condenser.[6]

Stir the reaction mixture at 90 °C.[6]

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.[6]
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Pour the cooled mixture into ice water to precipitate the product.

Collect the solid product by vacuum filtration.

Wash the product with cold water and dry.

Reactivity in Other Organic Reactions
Favorskii Rearrangement
As an α-haloketone, 1,1,3-tribromoacetone is expected to undergo the Favorskii

rearrangement in the presence of a base.[9] This reaction typically leads to the formation of

carboxylic acid derivatives.[9] The generally accepted mechanism involves the formation of a

cyclopropanone intermediate, which is then attacked by a nucleophile.[9]

Starting Material Reaction Mechanism

α-Halo Ketone
(e.g., 1,1,3-Tribromoacetone)

Enolate Formation
(Base)

1. Deprotonation Cyclopropanone
Intermediate

2. Intramolecular
SN2 Nucleophilic Attack

(e.g., OH⁻, OR⁻)
3. Ring Opening Carboxylic Acid

Derivative
4. Protonation

Click to download full resolution via product page

Caption: Generalized mechanism of the Favorskii rearrangement.

Heterocycle Synthesis
1,1,3-Tribromoacetone is a potential precursor for the synthesis of various heterocyclic

compounds due to its multiple electrophilic sites.[2] For instance, it could theoretically react with

dinucleophiles like 2-aminopyrimidines to form substituted imidazopyrimidines, which are

scaffolds of interest in medicinal chemistry. However, specific experimental protocols and yield

data for such reactions are not readily available in the literature. The reaction of 1,3-

dihaloacetones with 2-aminoazaheterocycles is a known method for synthesizing fused

imidazole systems.[10]
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1,1,3-Tribromoacetone is a highly reactive molecule with the potential to serve as a versatile

reagent in organic synthesis. Its utility as a brominating agent and a precursor for heterocyclic

systems is plausible based on its chemical structure. However, there is a significant lack of

quantitative experimental data to support its efficacy in these roles, especially when compared

to well-established alternatives like N-bromosuccinimide and pyridinium tribromide.

For researchers in organic synthesis and drug development, this represents both a challenge

and an opportunity. The development of controlled and selective reaction conditions for 1,1,3-
tribromoacetone could unlock new synthetic pathways. Further investigation into its reactivity

profile and a systematic comparison of its performance against existing reagents are crucial to

fully assess its potential and expand its application beyond its current status as a known

intermediate and impurity.

Visualizations of Experimental Workflow and
Reaction Mechanism
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Caption: General mechanism of acid-catalyzed α-bromination of a ketone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation

Reaction

Work-up and Purification

Dissolve Ketone
in Solvent

Combine Reagents

Prepare Brominating
Agent Solution

Heat and Stir
(Monitor by TLC)

Quench Reaction

Extract Product

Dry Organic Layer

Concentrate

Purify
(Column/Recrystallization)

Click to download full resolution via product page

Caption: General experimental workflow for α-bromination of ketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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